3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H14Cl2F3N3O and its molecular weight is 404.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence and Luminescence Properties
Studies have explored the fluorescence and luminescence properties of benzamide derivatives, demonstrating their potential in creating novel fluorescent materials for biological and material applications. These compounds exhibit enhanced emission in specific conditions, which can be leveraged in designing sensors, imaging agents, and light-emitting devices (Yamaji et al., 2017).
Antimicrobial Activity
Benzamide derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Naganagowda & Petsom, 2011).
Anticancer Activity
Research into benzamide derivatives has also revealed their potential in anticancer therapy. Certain compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating their utility in designing new anticancer drugs (Adhami et al., 2014).
Synthesis and Characterization
Advancements in the synthesis and characterization of benzamide derivatives and their complexes have been reported, providing a foundation for further exploration and application in various fields of chemistry and material science. These studies focus on developing efficient synthetic routes and understanding the structural properties of these compounds (Shockravi et al., 2009).
Metabolism and Pharmacokinetics
Investigations into the metabolism and pharmacokinetics of related compounds, such as tyrosine kinase inhibitors, offer valuable insights into the drug development process. Understanding the metabolic pathways and excretion profiles of these compounds can aid in the design of drugs with optimal absorption, distribution, and efficacy profiles (Yue et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to have a broad range of targets in both the agrochemical and pharmaceutical industries .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures, such as trifluoromethylpyridines, are known to affect a variety of biochemical pathways in both the agrochemical and pharmaceutical industries .
Result of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to have a broad range of biological activities in both the agrochemical and pharmaceutical industries .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds in both the agrochemical and pharmaceutical industries .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide are largely attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Cellular Effects
It is known that TFMP derivatives, to which this compound belongs, are used in the protection of crops from pests . This suggests that the compound may have significant effects on cellular function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3,4-dichloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O/c18-13-3-1-10(7-14(13)19)16(26)24-12-5-6-25(9-12)15-4-2-11(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVCNRBNOWNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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